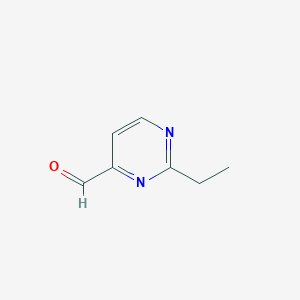
(R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol
Descripción general
Descripción
Methanol, also known as methyl alcohol, is a colorless liquid that is used in a wide range of applications. It is used as a solvent, antifreeze, and fuel. In addition, it serves as a raw material for the production of formaldehyde, acetic acid, and a variety of other chemicals .
Synthesis Analysis
Methanol can be produced from a variety of sources, including natural gas, coal, and biomass. The most common method of methanol production is through the steam reforming of natural gas, which produces synthesis gas (a mixture of carbon monoxide and hydrogen). This synthesis gas is then converted into methanol using a catalyst .Molecular Structure Analysis
Methanol is the simplest alcohol, with the formula CH3OH. It consists of a single carbon atom bonded to three hydrogen atoms and one hydroxyl (OH) group .Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. It can be oxidized to produce formaldehyde, and it can react with organic and inorganic compounds to form a variety of products .Physical and Chemical Properties Analysis
Methanol is a colorless liquid with a faint odor similar to that of ethanol. It is completely miscible in water and forms explosive mixtures with air .Mecanismo De Acción
The antimicrobial action of alcohol is primarily due to the denaturation of proteins. This mechanism is supported by the observation that absolute ethyl alcohol, a dehydrating agent, is less bactericidal than mixtures of alcohol and water because proteins are denatured more quickly in the presence of water .
Safety and Hazards
Methanol is highly toxic and can be harmful if swallowed, inhaled, or absorbed through the skin. It can cause damage to the eyes and central nervous system. Ingestion of methanol can lead to nausea, weakness, headache, vomiting, dizziness, and symptoms of drunkenness. In severe cases, it can cause blindness or be fatal .
Direcciones Futuras
Propiedades
IUPAC Name |
[(3R)-1-(4-bromophenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYQYASDCRIEFC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CO)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate](/img/structure/B1372634.png)

![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid](/img/structure/B1372636.png)

![{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine](/img/structure/B1372639.png)
![3-[(3-Methylbenzyl)thio]-1-propanamine](/img/structure/B1372640.png)







